molecular formula C13H18ClN B2504454 (2-Chlorophenyl)(cyclohexyl)methanamine CAS No. 1184050-81-4

(2-Chlorophenyl)(cyclohexyl)methanamine

Cat. No.: B2504454
CAS No.: 1184050-81-4
M. Wt: 223.74
InChI Key: FWRNUXHNMGIFRA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(cyclohexyl)methanamine is a chemical compound with the molecular formula C13H18ClN It is a derivative of methanamine, where the hydrogen atoms are substituted by a 2-chlorophenyl group and a cyclohexyl group

Scientific Research Applications

(2-Chlorophenyl)(cyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cyclohexyl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(cyclohexyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)(cyclohexyl)methanamine
  • (2-Fluorophenyl)(cyclohexyl)methanamine
  • (2-Iodophenyl)(cyclohexyl)methanamine

Uniqueness

(2-Chlorophenyl)(cyclohexyl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The chlorine atom influences the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

(2-chlorophenyl)-cyclohexylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNUXHNMGIFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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